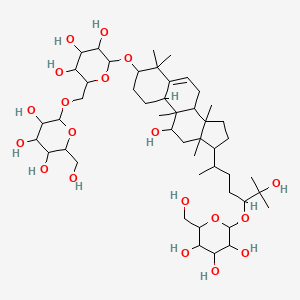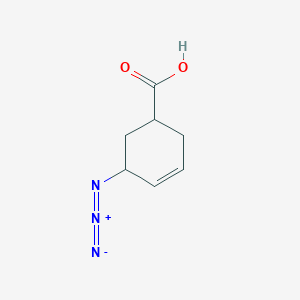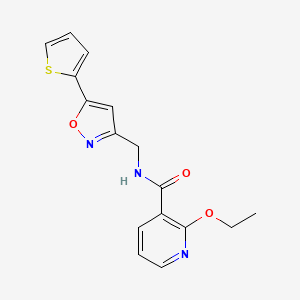
Mogroside IIIA2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mogroside IIIA2 is a cucurbitane-type triterpenoid glycoside derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This compound is part of a family of mogrosides, which are known for their intense sweetness and various health benefits. This compound, like other mogrosides, is used as a natural sweetener and has been recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-diabetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mogroside IIIA2 involves the glycosylation of mogrol, the aglycone of mogrosides. This process typically employs glycosyltransferases, which catalyze the transfer of glycosyl groups to mogrol. The reaction conditions often include the use of specific enzymes, optimal pH, temperature, and buffer systems to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from Siraitia grosvenorii fruit. The extraction process involves several steps, including drying, crushing, and solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC). Advances in biotechnological methods, such as enzyme engineering and metabolic engineering, have also been explored to enhance the yield and efficiency of this compound production .
Chemical Reactions Analysis
Types of Reactions: Mogroside IIIA2 undergoes various chemical reactions, including glycosylation, hydrolysis, and oxidation. Glycosylation involves the addition of sugar moieties to mogrol, while hydrolysis can break down this compound into mogrol and sugar units. Oxidation reactions can modify the structure of this compound, potentially altering its biological activity .
Common Reagents and Conditions:
Glycosylation: Enzymes such as glycosyltransferases, optimal pH, and temperature.
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen under controlled conditions.
Major Products:
Glycosylation: Various mogrosides with different sugar moieties.
Hydrolysis: Mogrol and glucose units.
Oxidation: Oxidized derivatives of this compound with potential changes in biological activity
Scientific Research Applications
Chemistry: Used as a natural sweetener and a model compound for studying glycosylation reactions.
Biology: Investigated for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Medicine: Explored for its potential anti-diabetic effects, as it can modulate blood glucose levels. It also shows promise in neuroprotection and cancer prevention.
Industry: Utilized in the food and beverage industry as a natural sweetener, offering a low-calorie alternative to sugar .
Mechanism of Action
Mogroside IIIA2 exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anti-diabetic Effects: It modulates glucose metabolism by enhancing insulin sensitivity and reducing blood glucose levels.
Neuroprotection: It protects neurons from oxidative stress and mitochondrial dysfunction, potentially through the upregulation of sirtuin 3 (SIRT3) and superoxide dismutase 2 (SOD2) pathways
Comparison with Similar Compounds
Mogroside V: Known for its intense sweetness, over 300 times sweeter than sucrose.
Mogroside IV: Similar to mogroside V but with different glycosylation patterns.
Mogroside IIE: A precursor to mogroside V, less sweet but with comparable physiological properties
Uniqueness of Mogroside IIIA2: this compound is unique due to its specific glycosylation pattern, which contributes to its distinct sweetness and biological activities. Its potential therapeutic properties, such as antioxidant and anti-inflammatory effects, make it a valuable compound for further research and application .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[11-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-42-39(59)36(56)33(53)26(19-50)64-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASFPXYDHLIVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3012942.png)
![1-(2-chlorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B3012946.png)
![N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3012947.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B3012948.png)


![N-(3-chloro-4-methylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3012952.png)
![3-(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine](/img/structure/B3012954.png)
![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/new.no-structure.jpg)

![N-[(2-Cyclopropyl-1,3-thiazol-5-yl)methyl]-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]prop-2-enamide](/img/structure/B3012960.png)


![3-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B3012964.png)
